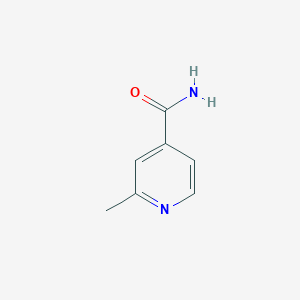

2-甲基吡啶-4-甲酰胺

描述

Synthesis Analysis

The synthesis of pyridine carboxamides can be achieved through various methods. One approach involves the coupling of alkyl Grignard reagents with aromatic carboxamides in the presence of a cobalt catalyst, which allows for the ortho-alkylation of 2-phenylpyridine derivatives under air . Another method includes the use of 1-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides from free carboxylic acids and amines . Additionally, the synthesis of specific methyl-2-aminopyridine-4-carboxylate derivatives has been reported, which were then tested for their antimicrobial activity .

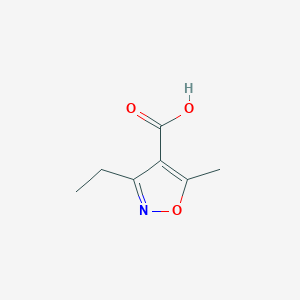

Molecular Structure Analysis

The molecular structure of pyridine carboxamides is characterized by the presence of a pyridine ring substituted with a carboxamide group. The structural characterization of these compounds is typically performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy . The influence of substituents on the pyridine ring, such as methyl groups, has been studied to understand their inductive effects on the molecular properties .

Chemical Reactions Analysis

Pyridine carboxamides can undergo various chemical reactions. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate has been explored as a method to introduce heavy atoms into specific sites in proteins . The reactivity of pyridine carboxamides with different nucleophiles and the regioselectivity of these reactions have also been investigated, which is crucial for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamides, such as melting points, solubility, and reactivity, are influenced by the nature of the substituents on the pyridine ring. For example, the introduction of a methyl group adjacent to the carboxamide function can enhance the activity of the compound, as seen in the case of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides with anticoccidial activity . The crystalline structure and internal hydrogen bonding within these molecules can also contribute to their rigidity and influence their biological activity .

科学研究应用

化学合成

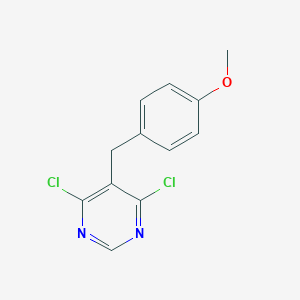

已合成了2-甲基吡啶-4-甲酰胺衍生物,用于各种应用。例如,优化了2-氯-N-(2-氯-4-甲基吡啶-3-基)吡啶-3-甲酰胺的合成,以产生高纯度产品,表明该化合物在化学合成过程中的重要性(Yang-Heon Song, 2007)。

生化研究

在生化研究中,已研究了2-甲基吡啶-4-甲酰胺的衍生物,如N-甲基-2-吡啶酮-5-甲酰胺。这种化合物是烟酰胺腺嘌呤二核苷酸降解的产物,已被研究其作为尿毒症毒素的潜力以及对多聚(ADP-核糖)聚合酶活性的影响(B. Rutkowski et al., 2003)。

安全和危害

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSYTDWQLDZUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342913 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-4-carboxamide | |

CAS RN |

19354-04-2 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)